Boc-Asp(OBzl)-CMK

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

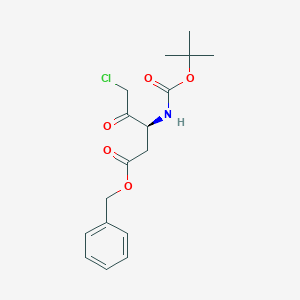

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO5/c1-17(2,3)24-16(22)19-13(14(20)10-18)9-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSBJYSNALKVEA-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427295 | |

| Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]-5-chloro-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172702-58-8 | |

| Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]-5-chloro-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Boc-Asp(OBzl)-CMK

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Asp(OBzl)-CMK, also known as N-tert-butyloxycarbonyl-aspartyl(O-benzyl)-chloromethylketone, is a well-characterized, cell-permeable, and irreversible pan-caspase inhibitor. It is widely utilized in apoptosis research to elucidate the roles of caspases in programmed cell death and inflammation. This technical guide provides a comprehensive overview of its mechanism of action, target specificity, and its application in studying cellular signaling pathways.

Core Mechanism of Action

This compound functions as an irreversible inhibitor of caspases, a family of cysteine proteases crucial for the initiation and execution of apoptosis. The inhibitory activity is primarily attributed to its chloromethylketone (CMK) functional group.

The proposed mechanism involves a two-step process:

-

Recognition and Binding: The aspartate residue in the inhibitor mimics the P1 aspartate residue of the natural caspase substrate, allowing it to bind to the active site of the caspase.

-

Irreversible Inhibition: Following binding, the chloromethylketone group forms a covalent thioether bond with the cysteine residue in the catalytic site of the caspase. This irreversible alkylation permanently inactivates the enzyme.

Figure 1: Mechanism of irreversible inhibition of caspases by this compound.

Target Specificity and Potency

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 6 µM | U937 human leukemia cells | [1] |

Note: This IC50 value reflects the overall effect on cell viability and proliferation, which is influenced by the inhibition of multiple caspases.

The chloromethylketone moiety contributes to the broad reactivity of this inhibitor, making it less selective compared to inhibitors with other reactive groups like fluoromethylketones (FMK).

Impact on Cellular Signaling Pathways

This compound is a valuable tool for investigating caspase-dependent signaling pathways, primarily apoptosis and pyroptosis.

Apoptosis

At lower micromolar concentrations (up to 10 µM), this compound has been shown to induce hallmarks of apoptosis in human leukemia cells.[1] However, as a caspase inhibitor, its primary utility is in preventing apoptosis to study the upstream signaling events.

Figure 2: Inhibition of the caspase cascade in apoptosis by this compound.

Interestingly, at concentrations above 10 µM, this compound can induce a switch from apoptotic to necrotic-like cell death.[1] This is thought to be due to the complete abrogation of caspase activity, preventing the orderly disassembly of the cell characteristic of apoptosis, and potentially through off-target effects on mitochondrial respiration.[1]

Pyroptosis and the Inflammasome

Given its inhibitory effect on caspase-1, this compound is instrumental in studying the inflammasome pathway and pyroptosis, a pro-inflammatory form of programmed cell death. Caspase-1, activated by the inflammasome complex, is responsible for the cleavage of pro-inflammatory cytokines IL-1β and IL-18, and Gasdermin D, which executes pyroptosis.

This compound can be used to block these downstream events, allowing researchers to investigate the upstream activation of the inflammasome.

Figure 3: Inhibition of the Caspase-1-mediated inflammasome pathway by this compound.

Experimental Protocols

The following are generalized protocols for assessing caspase activity and the inhibitory effect of this compound. Specific conditions should be optimized for the experimental system being used.

Caspase Activity Assay (Fluorometric)

This assay measures the cleavage of a fluorogenic caspase substrate.

Materials:

-

Cells or tissue lysate

-

Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 10 mM DTT)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-YVAD-AFC for caspase-1)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Cell Lysis:

-

Induce apoptosis in your cell line of choice.

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15-30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract).

-

Determine protein concentration of the lysate.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50-100 µg of protein lysate to each well.

-

For inhibitor wells, pre-incubate the lysate with desired concentrations of this compound for 15-30 minutes at 37°C. Include a DMSO vehicle control.

-

Add Assay Buffer to a final volume of 90 µL.

-

-

Reaction and Measurement:

-

Initiate the reaction by adding 10 µL of the fluorogenic caspase substrate (final concentration typically 20-50 µM).

-

Immediately measure fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC; Ex/Em = 400/505 nm for AFC).

-

Incubate the plate at 37°C and take kinetic readings every 5-10 minutes for 1-2 hours.

-

Data Analysis:

-

Calculate the rate of substrate cleavage (change in fluorescence over time).

-

Plot the percentage of caspase activity versus the concentration of this compound to determine the IC50 value.

References

In-depth Technical Guide: The Multifaceted Role of Boc-Asp(OBzl)-CMK in Cell Fate Regulation

For Researchers, Scientists, and Drug Development Professionals

Core Summary

N-tert-Butoxycarbonyl-Asp(O-benzyl)-chloromethylketone, commonly known as Boc-Asp(OBzl)-CMK, is a well-established cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a critical role in apoptosis and inflammation. Its primary and most cited application is the inhibition of caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), thereby blocking the maturation and secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[1] However, emerging research reveals a more complex, dose-dependent role for this compound, extending beyond simple caspase inhibition to the direct induction of distinct cell death pathways. This guide provides a comprehensive overview of the applications, mechanisms of action, and relevant experimental data and protocols for this compound.

Mechanism of Action

This compound functions through the irreversible alkylation of the catalytic cysteine residue within the active site of caspases. The aspartic acid residue in its structure directs it to the P1 binding pocket of caspases, which preferentially cleave after aspartate residues. The chloromethylketone (CMK) moiety then forms a covalent bond with the active site cysteine, rendering the enzyme inactive.

While it is a broad-spectrum inhibitor, its effects are most prominently documented in the context of caspase-1 inhibition.[1] This leads to its application in studies aiming to prevent inflammatory responses mediated by IL-1β.

Interestingly, at micromolar concentrations, this compound exhibits a dual effect on cell fate. In human leukemia cell lines, low concentrations (up to 10 µM) have been observed to induce apoptosis, a form of programmed cell death. Conversely, higher concentrations lead to a switch to necrotic-like cell death.[2] This cytotoxic effect is attributed to the chloromethylketone group, which is thought to interfere with mitochondrial function, leading to a decrease in cellular respiration.[2][3]

Quantitative Data

| Parameter | Value | Cell Line | Reference |

| Cytotoxic IC50 | ~ 6 µM | U937 (Human leukemia) | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of Caspase-1 Inhibition and IL-1β Processing

Caption: Inhibition of IL-1β maturation by this compound.

Dual Role of this compound in Inducing Cell Death

References

An In-depth Technical Guide to Boc-Asp(OBzl)-CMK: A Pan-Caspase Inhibitor with Complex Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Asp(OBzl)-CMK, or N-t-Boc-L-aspartyl(O-benzyl)-chloromethyl ketone, is a widely utilized tool in apoptosis research. As a cell-permeable, irreversible pan-caspase inhibitor, it has been instrumental in elucidating the roles of caspases in programmed cell death. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and offering detailed experimental protocols for its application. A critical aspect addressed herein is the compound's dual functionality: while a potent inhibitor of caspase activity, it can also induce apoptosis and necrosis at micromolar concentrations, a factor of paramount importance for experimental design and data interpretation. This document is intended to serve as a thorough resource for researchers employing this compound in their studies of apoptosis and other cellular processes regulated by caspases.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. A key family of proteases responsible for the execution of apoptosis is the caspases (cysteine-aspartic proteases). Caspases are synthesized as inactive zymogens (procaspases) and, upon activation, participate in a proteolytic cascade that dismantles the cell in a controlled manner.

The study of apoptosis has been greatly facilitated by the development of specific and broad-spectrum caspase inhibitors. This compound is a synthetic peptide derivative that functions as an irreversible pan-caspase inhibitor. Its structure, featuring a C-terminal chloromethylketone (CMK) reactive group, allows it to covalently bind to the active site cysteine of caspases, thereby inactivating them. While it is known to be a potent inhibitor of caspase-1 (Interleukin-1β Converting Enzyme, ICE), its broad-spectrum activity makes it a valuable tool for investigating general caspase-dependent apoptotic pathways.

However, research has revealed a more complex cellular activity profile for this compound. At certain concentrations, it can paradoxically induce cell death through both apoptotic and necrotic pathways. This effect is thought to be mediated by the chloromethylketone moiety, which may have off-target effects, including the impairment of mitochondrial function. This technical guide will explore both the inhibitory and pro-death activities of this compound, providing a balanced perspective for the scientific community.

Mechanism of Action

This compound is an irreversible inhibitor of caspases. Its mechanism of action is predicated on the reactivity of its chloromethylketone group. The aspartic acid residue in the peptide sequence mimics the natural cleavage site of many caspases, directing the inhibitor to the active site of the enzyme. Once positioned, the catalytic cysteine residue of the caspase attacks the chloromethylketone, forming a covalent thioether bond. This irreversible modification of the active site renders the caspase catalytically inactive.

The "pan-caspase" designation indicates that this compound can inhibit a broad range of caspases, including initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), in addition to its noted inhibition of the inflammatory caspase, caspase-1.

Signaling Pathways

This compound, as a pan-caspase inhibitor, can intercept the apoptotic signaling cascade at multiple points within both the intrinsic and extrinsic pathways.

The Extrinsic and Intrinsic Apoptosis Pathways

The following diagram illustrates the major signaling cascades in apoptosis and the points of inhibition by this compound.

Caption: Apoptosis signaling pathways and points of inhibition by this compound.

Quantitative Data

While this compound is widely cited as a pan-caspase inhibitor, comprehensive public data on its specific IC50 values against a full panel of purified caspases is limited. The available quantitative data primarily focuses on its cellular effects.

| Parameter | Value | Cell Line | Condition | Reference |

| Cytotoxicity IC50 | ~6 µM | U937 (human leukemia) | 48-hour incubation | [1] |

| Induction of Apoptosis | Up to 10 µM | U937 (human leukemia) | Morphological & biochemical hallmarks | [1] |

| Induction of Necrosis | > 10 µM | U937 (human leukemia) | Morphological changes | [1] |

| Inhibition of Caspase-3/7 Activity | Fully inhibited at 20 µM | U937 (human leukemia) | Cellular assay | [1] |

| Inhibition of IL-1β release | Effective at 50 µM | CHP100 (neuroblastoma) | HIV-1 gp120 induced | [2] |

Note: The IC50 value of ~6 µM reported by Frydrych and Mlejnek (2008) reflects the concentration at which the compound induces cell death, not its inhibitory constant for purified caspases.

Experimental Protocols

The following protocols are provided as detailed methodologies for key experiments involving this compound.

General Handling and Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a lyophilized powder. It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the powder in sterile DMSO to a concentration of 10-50 mM. For example, for a 10 mM stock solution, dissolve 3.56 mg of this compound (MW: 355.81 g/mol ) in 1 mL of DMSO.

-

Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Caspase Activity Assay (Fluorometric)

This protocol describes a general method to measure caspase activity in cell lysates and the inhibitory effect of this compound.

Caption: Experimental workflow for a fluorometric caspase activity assay.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

-

This compound stock solution (10 mM in DMSO)

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Protein assay reagent (e.g., BCA or Bradford)

-

96-well black microplate

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

Fluorometer

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density.

-

Treat cells with the apoptosis-inducing agent for the desired time.

-

For inhibitor-treated samples, pre-incubate cells with the desired concentration of this compound (e.g., 10-100 µM) for 1-2 hours before adding the apoptotic stimulus. Include a vehicle control (DMSO).

-

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10-20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract).

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard protein assay.

-

-

Caspase Activity Measurement:

-

In a 96-well black microplate, add 50-100 µg of protein from each lysate to individual wells.

-

Adjust the volume of each well with assay buffer.

-

To initiate the reaction, add the fluorogenic caspase substrate to a final concentration of 50 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

-

-

Data Analysis:

-

Subtract the background fluorescence (from a well with no cell lysate).

-

Plot the fluorescence intensity for each sample. A decrease in fluorescence in the this compound-treated samples compared to the apoptosis-induced samples indicates caspase inhibition.

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells. This compound can be used as a negative control for apoptosis induction.

Caption: Workflow for Annexin V/PI staining and flow cytometry.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound stock solution

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells as described in section 5.2.1.

-

-

Cell Staining:

-

Harvest approximately 1-5 x 10^5 cells per sample.

-

Wash the cells once with cold PBS and then once with 1X Annexin V Binding Buffer.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of PI staining solution.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer immediately.

-

FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.

-

-

Data Interpretation:

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive (less common)

-

Discussion and Considerations

The dual nature of this compound presents both opportunities and challenges for researchers. Its efficacy as a pan-caspase inhibitor makes it a valuable tool for dissecting caspase-dependent pathways. However, its potential to induce cell death at micromolar concentrations necessitates careful experimental design and interpretation.

Key considerations include:

-

Concentration Dependence: The concentration of this compound used is critical. At lower concentrations, it may effectively inhibit caspases without significant cytotoxicity. At higher concentrations, its pro-death effects may confound the interpretation of results. It is essential to perform dose-response experiments to determine the optimal concentration for caspase inhibition without inducing cell death in the specific experimental system.

-

Cell Type Specificity: The cytotoxic effects of this compound may vary between different cell types. It is advisable to validate the effects of the inhibitor in the cell line of interest.

-

Control Experiments: Appropriate controls are crucial. These should include untreated cells, cells treated with the apoptotic stimulus alone, and cells treated with this compound alone.

-

Alternative Inhibitors: For studies where the potential off-target effects of the CMK group are a concern, researchers may consider using alternative pan-caspase inhibitors with different reactive groups, such as fluoromethylketone (FMK) derivatives (e.g., Z-VAD-FMK). A study by Frydrych and Mlejnek found that the FMK analogue, Boc-Asp-FMK, was significantly less toxic than this compound.[1]

Conclusion

This compound remains a valuable and widely used tool in apoptosis research. Its ability to irreversibly inhibit a broad range of caspases allows for the effective blockade of apoptotic pathways, facilitating the study of their mechanisms and downstream effects. However, researchers must be cognizant of its potential to induce cell death at higher concentrations. By carefully considering the concentration-dependent and cell-type-specific effects, and by employing appropriate control experiments, this compound can be used effectively to advance our understanding of the intricate processes of programmed cell death.

References

The Role of Boc-Asp(OBzl)-CMK in Neuroblastoma Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, often exhibits resistance to conventional therapies, necessitating the exploration of novel therapeutic strategies. One avenue of investigation involves the modulation of apoptosis, or programmed cell death, a critical process frequently dysregulated in cancer. This technical guide delves into the role of Boc-Asp(OBzl)-CMK, a chloromethylketone-containing peptide, in the context of neuroblastoma cell death. While specific quantitative data on its effects in a wide range of neuroblastoma cell lines are limited in publicly available literature, this document synthesizes the known information about its mechanism as a caspase inhibitor and the broader principles of apoptosis in neuroblastoma to provide a framework for its investigation as a potential modulator of cancer cell fate.

Introduction to this compound

This compound, or N-t-Boc-L-aspartic acid benzyl (B1604629) ester chloromethyl ketone, is a synthetic peptide derivative that functions as an irreversible inhibitor of certain cysteine proteases. Its primary characterized role is the inhibition of caspase-1, also known as Interleukin-1 Converting Enzyme (ICE).[1][2][3] Caspases are a family of proteases that play a central role in the execution of apoptosis. By inhibiting caspase-1, this compound can interfere with inflammatory signaling pathways and, potentially, certain forms of programmed cell death.

The presence of the chloromethylketone (CMK) functional group is critical to its mechanism of action, as it forms a covalent bond with the active site of the target caspase. However, this reactive group may also contribute to off-target effects and potential cytotoxicity, a factor that warrants careful consideration in experimental design.[4]

Mechanism of Action in the Context of Neuroblastoma Apoptosis

Apoptosis in neuroblastoma, as in other cell types, is governed by two principal signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both converge on the activation of a cascade of caspases, which are responsible for the biochemical and morphological hallmarks of apoptotic cell death.[1]

The Caspase Cascade in Neuroblastoma

The caspase family is broadly categorized into initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3, -6, and -7).[1]

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TRAIL) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in its activation. Activated caspase-8 can then directly cleave and activate executioner caspases.[1]

-

Intrinsic Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal, leading to changes in the mitochondrial outer membrane permeability. This results in the release of cytochrome c, which, in the cytosol, forms a complex with Apaf-1 and pro-caspase-9 called the apoptosome, leading to the activation of caspase-9. Activated caspase-9 then activates the executioner caspases.[1]

The Specific Role of Caspase-1 and its Inhibition by this compound

Caspase-1 is primarily recognized for its role in inflammation through the cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active forms. However, it has also been implicated in a form of programmed cell death known as pyroptosis, which is distinct from apoptosis.

In the context of neuroblastoma, the documented effect of this compound is the prevention of cell death in the CHP100 cell line.[2][3][5] This suggests that in this specific cell line and under the experimental conditions tested, a caspase-1-dependent or a related CMK-sensitive pathway is involved in the cell death process.

It is important to note that a related compound, Boc-Asp-CMK, has been shown to induce apoptosis at low concentrations and necrosis at higher concentrations in leukemia cells, a phenomenon attributed to the chloromethylketone group and its potential to interfere with mitochondrial metabolism.[4] This dual effect highlights the complexity of interpreting the actions of such compounds, which may extend beyond their primary target.

Data Presentation

Due to the limited availability of specific quantitative data for this compound across a range of neuroblastoma cell lines, the following tables are presented as illustrative templates for data that should be generated in future studies.

Table 1: Hypothetical IC50 Values of this compound in Neuroblastoma Cell Lines

| Cell Line | MYCN Status | p53 Status | IC50 (µM) after 48h |

| SH-SY5Y | Non-amplified | Wild-type | Data to be determined |

| SK-N-BE(2) | Amplified | Mutant | Data to be determined |

| IMR-32 | Amplified | Wild-type | Data to be determined |

| CHP100 | To be confirmed | To be confirmed | Data to be determined |

Table 2: Hypothetical Effect of this compound on Caspase Activity

| Cell Line | Treatment | Caspase-3/7 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |

| SH-SY5Y | Vehicle Control | 1.0 | 1.0 | 1.0 |

| SH-SY5Y | This compound (µM) | Data to be determined | Data to be determined | Data to be determined |

| SK-N-BE(2) | Vehicle Control | 1.0 | 1.0 | 1.0 |

| SK-N-BE(2) | This compound (µM) | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

The following are detailed, generalized protocols for key experiments to elucidate the role of this compound in neuroblastoma cell death.

Cell Culture

-

Cell Lines: A panel of human neuroblastoma cell lines with varying genetic backgrounds (e.g., MYCN amplification, p53 status) should be used, including but not limited to SH-SY5Y, SK-N-BE(2), IMR-32, and CHP100.

-

Culture Conditions: Cells should be maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT or a-Titer Glo)

-

Seeding: Plate neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated (DMSO) wells as a negative control.

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

-

Seeding and Treatment: Plate cells in 6-well plates and treat with this compound at various concentrations for the desired time points.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caspase Activity Assay

-

Cell Lysis: After treatment, lyse the cells in a specific lysis buffer provided with a commercial caspase activity assay kit (e.g., Caspase-Glo® 3/7, 8, or 9 Assay).

-

Substrate Addition: Add the luminogenic caspase substrate to the cell lysate.

-

Signal Measurement: Incubate at room temperature and measure the luminescence using a luminometer. The signal is proportional to the caspase activity.

Western Blotting

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) and signaling molecules. Follow with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in neuroblastoma apoptosis and a general experimental workflow for investigating the effects of this compound.

Caption: General Apoptotic and Inflammatory Signaling Pathways.

Caption: Experimental Workflow.

Conclusion and Future Directions

This compound, as a caspase-1 inhibitor, presents an interesting tool for probing the mechanisms of cell death in neuroblastoma. The limited existing data suggests a protective role in the CHP100 cell line, but a comprehensive understanding of its effects across a broader panel of neuroblastoma cell lines is currently lacking. Future research should focus on systematically evaluating its cytotoxicity, its impact on the key apoptotic pathways, and its potential off-target effects, particularly concerning mitochondrial function. Such studies will be crucial in determining whether caspase-1 inhibition, or the broader activity of CMK-containing compounds, represents a viable therapeutic strategy for this challenging pediatric cancer. The experimental framework provided in this guide offers a roadmap for these essential investigations.

References

- 1. Apoptotic Cell Death in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. The broad-spectrum caspase inhibitor Boc-Asp-CMK induces cell death in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Boc-Asp(OBzl)-CMK: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Asp(OBzl)-CMK, or N-(tert-Butoxycarbonyl)-L-aspartic acid β-benzyl ester chloromethylketone, is a potent, irreversible, and broad-spectrum caspase inhibitor. It is most recognized for its inhibitory activity against caspase-1, also known as Interleukin-1 Converting Enzyme (ICE). This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its use in cell-based assays and its effects on key signaling pathways, such as apoptosis and necrosis, are presented. This document is intended to serve as a valuable resource for researchers in the fields of apoptosis, inflammation, and drug development.

Chemical Structure and Properties

This compound is a synthetic peptide derivative. The structure consists of an aspartic acid residue with its amino group protected by a tert-butyloxycarbonyl (Boc) group and its β-carboxyl group protected by a benzyl (B1604629) (Bzl) ester. The C-terminus is modified into a chloromethylketone (CMK), which is responsible for its irreversible binding to the active site of caspases.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₂ClNO₅ | [1][2] |

| Molecular Weight | 355.81 g/mol | [2] |

| CAS Number | 172702-58-8 | [1][2] |

| Appearance | White to off-white solid | |

| Purity | ≥95% | [2] |

| Solubility | Soluble in DMSO | [3] |

| Storage | Store at -20°C | [1] |

Biological Activity and Mechanism of Action

This compound is a well-established inhibitor of caspases, a family of cysteine proteases that play critical roles in apoptosis and inflammation. The chloromethylketone moiety forms a covalent bond with the cysteine residue in the active site of caspases, leading to irreversible inhibition.

Its primary target is caspase-1 (ICE), a key enzyme in the inflammatory response responsible for the processing and maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4][5][6] By inhibiting caspase-1, this compound can effectively block the release of these cytokines.

While it is a potent inhibitor of caspase-1, it also exhibits broad-spectrum activity against other caspases. This broad specificity is a critical consideration in experimental design.

A notable characteristic of this compound is its dose-dependent effect on cell fate. At lower concentrations (up to 10 µM), it can induce apoptosis in some cell lines, such as human leukaemia cells.[3][7][8][9] However, at higher concentrations (above 10 µM), it tends to promote a switch from apoptosis to a necrotic-like cell death.[3][9] This toxic effect at higher concentrations is thought to be attributed to the reactive chloromethylketone group and its potential to interfere with mitochondrial function.[3][7][8][9]

Quantitative Data

| Parameter | Cell Line | Value | Reference(s) |

| IC₅₀ (Cell Proliferation) | U937 (human leukaemia) | ~6 µM | [3] |

Signaling Pathways

This compound influences several critical cellular signaling pathways, primarily those involved in programmed cell death and inflammation.

Inhibition of Caspase-1 and Inflammasome Signaling

Caspase-1 is a key component of the inflammasome, a multiprotein complex that assembles in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, the inflammasome recruits and activates pro-caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. This compound directly inhibits the enzymatic activity of caspase-1, thereby blocking this inflammatory cascade.

Dual Role in Apoptosis and Necrosis

The effect of this compound on programmed cell death is concentration-dependent. At lower concentrations, its inhibition of executioner caspases (e.g., caspase-3/7) may not be complete, leading to an apoptotic phenotype. However, at higher concentrations, the more complete inhibition of caspases, coupled with off-target effects likely involving mitochondrial dysfunction, can trigger a switch to a necrotic-like cell death pathway. The exact mechanism of this switch is an area of active research but may involve the activation of necroptosis signaling pathways mediated by proteins such as RIPK1.

Experimental Protocols

The following are representative protocols for common assays involving this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Caspase Activity Assay

This protocol measures the inhibitory effect of this compound on caspase activity using a fluorogenic substrate.

Materials:

-

Cell lysate or purified caspase enzyme

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

Fluorogenic caspase substrate (e.g., Ac-YVAD-AMC for caspase-1)

-

This compound

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing the cell lysate or purified enzyme in the assay buffer.

-

Add different concentrations of this compound to the wells. Include a no-inhibitor control.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic caspase substrate to each well.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) over time.

-

Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the fluorescence curve.

-

Determine the percentage of inhibition for each concentration of this compound and calculate the IC₅₀ value.

Western Blotting for Caspase Cleavage

This protocol is used to visualize the processing (cleavage) of caspases, an indicator of their activation, and its inhibition by this compound.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the caspase of interest (e.g., anti-caspase-3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells treated with or without this compound and determine protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system to visualize the bands corresponding to the pro-caspase and its cleaved fragments.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that is typically performed by specialized chemical synthesis companies. For researchers requiring detailed synthesis protocols, it is recommended to consult the primary literature on peptide synthesis and the preparation of peptidyl chloromethylketones.

Characterization of the final product is crucial to ensure its identity and purity. Standard analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Conclusion

This compound is a valuable tool for studying the roles of caspases in apoptosis and inflammation. Its potent inhibitory activity against caspase-1 makes it particularly useful for investigating inflammasome-mediated processes. Researchers should be mindful of its broad-spectrum nature and its concentration-dependent effects on cell fate when designing and interpreting experiments. The protocols provided in this guide offer a starting point for the effective use of this inhibitor in a variety of experimental settings.

Disclaimer: This document is intended for research purposes only. This compound is not for human use. All experiments should be conducted in accordance with institutional safety guidelines.

References

- 1. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Caspase 1 - Wikipedia [en.wikipedia.org]

- 8. The broad-spectrum caspase inhibitor Boc-Asp-CMK induces cell death in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

Technical Guide: Boc-Asp(OBzl)-CMK, a Potent Inhibitor of Interleukin-1β Converting Enzyme (Caspase-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Boc-Asp(OBzl)-CMK, a specific and potent inhibitor of Interleukin-1β Converting Enzyme (ICE), also known as caspase-1. This document details the inhibitor's mechanism of action, presents key quantitative data on its inhibitory effects, and offers comprehensive experimental protocols for its characterization. Furthermore, this guide includes detailed diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its biological context and application in research and drug development.

Introduction to this compound

This compound, or N-tert-butyloxycarbonyl-aspartyl(O-benzyl)-chloromethylketone, is a peptide-based irreversible inhibitor of caspase-1.[1][2][3][4] Caspase-1 is a critical cysteine protease that plays a central role in the inflammatory process.[5] It is responsible for the proteolytic cleavage of the inactive precursors of pro-inflammatory cytokines, interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active, secreted forms.[5] By inhibiting caspase-1, this compound effectively blocks the maturation and release of these key cytokines, thereby attenuating the inflammatory response. This property makes it a valuable tool for studying the role of caspase-1 in various physiological and pathological processes and a potential lead compound for the development of anti-inflammatory therapeutics.

Mechanism of Action

This compound functions as an irreversible inhibitor of caspase-1. The aspartate residue in its structure mimics the natural cleavage site of pro-IL-1β, allowing the inhibitor to bind to the active site of the enzyme. The chloromethylketone (CMK) moiety then forms a covalent bond with the catalytic cysteine residue in the caspase-1 active site, leading to its irreversible inactivation.

Quantitative Data

| Parameter | Value | Cell Line/System | Reference |

| Estimated IC50 (Cell Proliferation) | 6 µM | Human leukaemia U937 cells | [6][7] |

| Ki (for the similar inhibitor Ac-YVAD-cmk) | 0.8 nM | In vitro | [8] |

Note: The IC50 value for cell proliferation indicates a biological effect at the cellular level, which may be a downstream consequence of caspase inhibition.

Signaling Pathways

The NLRP3 Inflammasome Activation Pathway

Caspase-1 is activated through the assembly of a multi-protein complex known as the inflammasome. The NLRP3 inflammasome is one of the most well-characterized inflammasomes and is activated by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).

Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Caspase-1 Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound on purified active caspase-1.

Materials:

-

Active human recombinant caspase-1

-

Caspase-1 substrate (e.g., Ac-YVAD-AFC)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

-

This compound

-

DMSO (for dissolving the inhibitor)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the inhibitor in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).

-

In a 96-well plate, add 50 µL of the diluted inhibitor or vehicle control to each well.

-

Add 50 µL of active caspase-1 solution (pre-diluted in Assay Buffer) to each well.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 100 µL of the caspase-1 substrate solution to each well.

-

Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30-60 minutes, or as a single endpoint reading after a fixed incubation time.

-

Calculate the rate of substrate cleavage (increase in fluorescence over time) for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular IL-1β Secretion Assay

This protocol details a cell-based assay to measure the inhibition of IL-1β secretion by this compound in cultured immune cells (e.g., human THP-1 monocytes or primary macrophages).

Materials:

-

THP-1 cells (or other suitable immune cells)

-

RPMI-1640 medium supplemented with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)

-

Lipopolysaccharide (LPS)

-

ATP

-

This compound

-

DMSO

-

96-well cell culture plate

-

Human IL-1β ELISA kit

-

Centrifuge

Procedure:

-

Seed THP-1 cells in a 96-well plate. If desired, differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) or vehicle control for 1 hour.

-

Induce NLRP3 inflammasome activation and IL-1β secretion by adding ATP (e.g., 5 mM) for 30-60 minutes.

-

Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the cell culture supernatants.

-

Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 value for the inhibition of IL-1β secretion by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the inhibitory effect of this compound on caspase-1 activity and IL-1β secretion.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Caspase 1 Inhibitor IV, Boc - D - CMK - Caspase 1 Inhibitor IV, Boc - D - CMK Supplier [karebaybio.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. The broad-spectrum caspase inhibitor Boc-Asp-CMK induces cell death in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Boc-Asp(OBzl)-CMK in Programmed Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Asp(OBzl)-CMK, a cell-permeable, irreversible pan-caspase inhibitor, serves as a critical tool in the study of programmed cell death. As a broad-spectrum inhibitor of caspases, it has been instrumental in elucidating the intricate signaling cascades that govern apoptosis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative effects on cell fate, detailed experimental protocols for its use, and a visual representation of the cellular pathways it modulates.

Mechanism of Action

This compound is an irreversible inhibitor of caspases, a family of cysteine proteases that are central to the execution of apoptosis. The inhibitor's structure, featuring a chloromethylketone (CMK) group, allows it to covalently bind to the active site of caspases, thereby inactivating them. While it is known as a broad-spectrum or pan-caspase inhibitor, it has been specifically identified as an inhibitor of the IL-1 converting enzyme (ICE), also known as caspase-1.[1][2] The toxic properties of this compound are likely attributable to this reactive CMK group.[2]

Interestingly, the biological effects of this compound are concentration-dependent. At lower concentrations, it can paradoxically induce apoptosis, while at higher concentrations, it leads to a switch from apoptotic to necrotic cell death.[2] This switch appears to be linked to the degree of inhibition of executioner caspases, such as caspase-3 and caspase-7.[2]

Data Presentation

The following tables summarize the quantitative data from studies on the effects of this compound on cell lines, specifically human leukaemia U937 cells.

| Parameter | Cell Line | Value | Reference |

| IC50 for Cell Proliferation (24h) | U937 | ~6 µM | [3] |

| Concentration of this compound | Observed Effect in U937 Cells | Reference |

| Up to 10 µM | Induction of apoptosis with morphological and biochemical hallmarks. | [3] |

| Above 10 µM | Induction of necrotic-like cell death. | [3] |

| 15 µM | Switch from apoptosis to necrosis occurs. | [3] |

| 20 µM | Complete inhibition of caspase-3/7 activity and ~95% of cells exhibit necrotic morphology. | [3] |

Signaling Pathways and Experimental Workflow

Apoptosis Signaling Pathways

Programmed cell death is primarily executed through two main caspase-dependent pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases.

Caption: Simplified overview of extrinsic and intrinsic apoptosis pathways and the inhibitory action of this compound on caspases.

Experimental Workflow for Studying Cell Death

A typical workflow to investigate the effects of this compound on programmed cell death involves cell culture, treatment with the inhibitor, and subsequent analysis of cell viability, caspase activity, and cellular morphology.

Caption: Standard experimental workflow for assessing the impact of this compound on cultured cells.

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This protocol is adapted for a 96-well plate format.

Materials:

-

Cells in culture

-

This compound (dissolved in DMSO)

-

Culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-50 µM). Include a vehicle control (DMSO).

-

Incubate for the desired period (e.g., 24 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate the plate on a shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Caspase-3/7 Activity Assay (Fluorogenic)

This protocol utilizes a fluorogenic substrate that is cleaved by active caspase-3 and -7.

Materials:

-

Treated and control cell lysates

-

Caspase assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT)

-

Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

-

Fluorometric microplate reader

Procedure:

-

Culture and treat cells with this compound as described previously.

-

Lyse the cells using a suitable lysis buffer and quantify the protein concentration.

-

In a black 96-well plate, add 50 µg of protein lysate to each well.

-

Prepare a reaction mix containing the caspase assay buffer and the fluorogenic substrate.

-

Add the reaction mix to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) at various time points.

Morphological Analysis of Apoptosis and Necrosis (Fluorescence Microscopy)

This protocol uses Hoechst 33342 to stain the nuclei of all cells and Propidium Iodide (PI) to identify cells with compromised membranes (necrotic or late apoptotic).

Materials:

-

Cells grown on coverslips or in chamber slides

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Hoechst 33342 staining solution (1 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (1 µg/mL in PBS)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Seed cells on coverslips and treat with this compound.

-

Wash the cells with PBS.

-

For live cell imaging, incubate with Hoechst 33342 and PI solutions for 10-15 minutes at room temperature, protected from light.

-

For fixed cell imaging, fix the cells with the fixation solution for 15 minutes, wash with PBS, and then stain with Hoechst 33342 and PI.

-

Wash the cells again with PBS.

-

Mount the coverslips on microscope slides.

-

Observe the cells under a fluorescence microscope.

-

Live cells: Normal, round nuclei with faint blue fluorescence.

-

Apoptotic cells: Condensed or fragmented nuclei with bright blue fluorescence.

-

Necrotic/Late Apoptotic cells: Bright pink/red fluorescence due to PI uptake, often with diffuse blue fluorescence.

-

Conclusion

This compound remains a valuable, albeit complex, tool for studying programmed cell death. Its dose-dependent ability to either promote apoptosis or induce necrosis highlights the intricate balance of the caspase network. The protocols and data presented in this guide offer a framework for researchers to effectively utilize this inhibitor in their investigations into the mechanisms of cell death and for the development of novel therapeutics targeting these pathways. Further characterization of its inhibitory profile against a wider range of caspases will undoubtedly enhance its utility and our understanding of its multifaceted effects.

References

Methodological & Application

Application Notes: Utilizing Boc-Asp(OBzl)-CMK for Apoptosis Research

Introduction

Apoptosis, or programmed cell death, is a crucial biological process for tissue homeostasis and elimination of damaged cells.[1] This process is primarily orchestrated by a family of cysteine proteases known as caspases.[1][2] Caspases exist as inactive zymogens and are activated in a cascade following pro-apoptotic stimuli.[3] This cascade involves initiator caspases (e.g., caspase-8, caspase-9) that activate downstream executioner caspases (e.g., caspase-3, -6, -7), which then cleave cellular substrates to dismantle the cell.[1][2]

Boc-Asp(OBzl)-CMK is a cell-permeable, irreversible pan-caspase inhibitor. It belongs to the chloromethylketone (CMK) class of inhibitors and acts as a broad-spectrum tool to block caspase activity.[4][5] Its primary utility in apoptosis research is to determine whether a specific cell death pathway is caspase-dependent. By inhibiting caspases, this compound can prevent or delay the characteristic morphological and biochemical hallmarks of apoptosis, helping researchers to dissect the signaling pathways involved.[5] While it is known as an inhibitor of caspase-1 (ICE), it demonstrates broad-spectrum activity.[6][7][8]

Mechanism of Action

Caspases cleave their substrates after specific aspartic acid residues.[9] this compound is designed as a peptide mimetic that includes an aspartic acid residue, allowing it to fit into the active site of caspases. The chloromethylketone group then forms an irreversible covalent bond with the catalytic cysteine residue in the enzyme's active site, permanently inactivating it.[4] This broad-spectrum inhibition across the caspase family makes it a powerful tool for studying the overall role of caspases in a biological process.

It is important to note that at higher concentrations (typically above 10 µM), this compound has been observed to induce a switch from apoptotic to necrotic-like cell death in some cell lines, potentially through interference with mitochondrial metabolism.[4][5] Therefore, careful dose-response studies are crucial for correct interpretation of results.

Core Applications

-

Determining Caspase-Dependency: The primary use is to pre-treat cells with this compound before inducing apoptosis. If the inhibitor prevents cell death, it confirms that the pathway is caspase-dependent.

-

Ordering Apoptotic Events: By blocking caspases, researchers can study upstream events, such as mitochondrial outer membrane permeabilization (MOMP) or death receptor signaling, without the downstream effects of caspase activation.

-

Control for Caspase-Independent Death: It helps to distinguish classic apoptosis from other forms of programmed cell death, such as necroptosis, that are not executed by caspases.

Data Summary Table

The following table summarizes the effects of this compound on different cell lines and assays as reported in the literature. This data can serve as a starting point for experimental design.

| Cell Line | Assay Type | This compound Concentration | Observed Effect |

| Human Leukaemia (U937) | Cell Viability / Morphology | Up to 10 µM | Induced cell death with apoptotic hallmarks.[4][5] |

| Human Leukaemia (U937) | Cell Viability / Morphology | > 10 µM | Induced necrotic-like cell death.[4][5] |

| Human Leukaemia (U937) | Caspase-3/7 Activity | 20 µM | Fully inhibited caspase-3/7 enzymatic activity.[4] |

| Human Neuroblastoma (CHP100) | Cell Death Assay | Not Specified | Prevents cell death induced by HIV-1 coat protein gp120.[6][8][10] |

Visualization of Pathways and Workflows

Caspase Inhibition in Apoptotic Pathways

General Experimental Workflow

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

Principle: This assay identifies early and late apoptotic cells.[11] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer plasma membrane.[11] Annexin V, a calcium-dependent protein, binds to PS.[11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells where membrane integrity is lost.[11][12]

Methodology:

-

Cell Preparation: Seed cells (e.g., 1 x 10⁶ cells/well in a 6-well plate) and allow them to adhere overnight.

-

Controls and Treatment:

-

Negative Control: Untreated cells.

-

Positive Control: Cells treated with an apoptosis inducer (e.g., 1 µM Staurosporine for 4 hours).

-

Inhibitor Control: Cells treated with this compound alone (e.g., 20 µM).

-

Test Condition: Pre-treat cells with 20 µM this compound for 1 hour, then add the apoptosis inducer.

-

-

Cell Harvesting:

-

Collect floating cells from the media.

-

Wash adherent cells with PBS (ensure it is Ca²⁺/Mg²⁺-free).

-

Gently detach adherent cells using a non-EDTA based dissociation solution to minimize membrane damage.[13]

-

Combine floating and adherent cells, then centrifuge at 500 x g for 5 minutes.

-

-

Staining:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (1 mg/mL).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Data Acquisition:

-

Analyze the samples immediately by flow cytometry.

-

Live cells: Annexin V(-) / PI(-).

-

Early Apoptotic: Annexin V(+) / PI(-).

-

Late Apoptotic/Necrotic: Annexin V(+) / PI(+).

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14] The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy or flow cytometry.[14]

Methodology:

-

Sample Preparation: Grow cells on coverslips or in chamber slides. Treat with controls and test conditions as described in the Annexin V protocol.

-

Fixation:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15]

-

Wash twice with PBS.

-

-

Permeabilization:

-

TdT Labeling Reaction:

-

(Optional) Incubate the sample with an equilibration buffer for 10 minutes.

-

Prepare the TdT reaction mix according to the manufacturer’s instructions (containing TdT enzyme and fluorescently-labeled dUTPs).

-

Incubate the samples with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber.[15][16]

-

-

Washing and Counterstaining:

-

Stop the reaction by washing the cells twice with PBS.

-

If desired, counterstain nuclei with a DNA stain like DAPI or Hoechst.

-

-

Visualization:

-

Mount the coverslips onto microscope slides.

-

Image using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

-

Caspase-3 Activity Assay (Fluorometric)

Principle: This assay directly measures the enzymatic activity of key executioner caspases. Cell lysates are incubated with a specific peptide substrate for caspase-3 (e.g., DEVD) conjugated to a fluorophore (e.g., AMC).[17] Cleavage of the substrate by active caspase-3 releases the fluorophore, resulting in a quantifiable fluorescent signal.[17]

Methodology:

-

Cell Lysis:

-

Treat and harvest cells as described in previous protocols.

-

Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10-15 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (cytosolic extract).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

Caspase Activity Assay:

-

In a 96-well microplate, add 50 µg of protein lysate to each well.

-

Prepare a reaction buffer containing the fluorogenic substrate Ac-DEVD-AMC.

-

Add the reaction buffer to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~440-460 nm.[17]

-

The fluorescence intensity is directly proportional to the caspase-3 activity in the sample. Compare the signal from the apoptosis-induced sample with the sample pre-treated with this compound to demonstrate inhibition.

-

References

- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 3. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. The broad-spectrum caspase inhibitor Boc-Asp-CMK induces cell death in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. Genuine selective caspase-2 inhibition with new irreversible small peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Precautions for Annexin V Apoptosis Assay [elabscience.com]

- 14. clyte.tech [clyte.tech]

- 15. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. media.cellsignal.com [media.cellsignal.com]

Application Notes and Protocols: Reconstituting and Storing Boc-Asp(OBzl)-CMK

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution and storage of Boc-Asp(OBzl)-CMK, a key reagent in apoptosis and inflammation research. Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound.

Introduction

This compound, or N-tert-butyloxycarbonyl-aspartyl(O-benzyl)-chloromethylketone, is a potent and irreversible inhibitor of caspase-1, also known as Interleukin-1 Converting Enzyme (ICE).[1][2] Caspase-1 plays a critical role in the inflammatory response by processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, this compound can be utilized to study the roles of this enzyme in cellular processes such as apoptosis and pyroptosis.[3] This compound is a valuable tool in drug development and cellular biology research.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C17H22ClNO5 | [5] |

| Molecular Weight | 355.82 g/mol | [4] |

| CAS Number | 172702-58-8 | [5] |

| Purity | Typically ≥95% | [6] |

| Appearance | White to off-white solid | [7] |

Reconstitution Protocol

Proper reconstitution is critical for the effective use of this compound in experimental settings. It is highly recommended to use anhydrous Dimethyl Sulfoxide (DMSO) for reconstitution.

Materials:

-

This compound solid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, polypropylene (B1209903) microcentrifuge tubes

Protocol:

-

Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration. A common stock concentration for in vitro studies is 10 mM.

-

Dissolution: Gently vortex or sonicate the solution to ensure the compound is fully dissolved. A related compound, Boc-D-Asp(OBzl)-OH, is soluble in DMSO at up to 100 mg/mL.[1]

-

Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This will minimize the number of freeze-thaw cycles, which can degrade the compound.

Table of Reconstitution Volumes for a 10 mM Stock Solution:

| Mass of this compound | Volume of DMSO to Add for 10 mM Stock |

| 1 mg | 281.05 µL |

| 5 mg | 1.405 mL |

| 10 mg | 2.81 mL |

Note: The calculation is based on a molecular weight of 355.82 g/mol .

Caption: Figure 1. Reconstitution Workflow for this compound.

Storage and Stability

The stability of this compound is dependent on the storage conditions. Following these guidelines will ensure the longevity and efficacy of the compound.

Storage of Solid Compound:

| Storage Temperature | Duration | Reference(s) |

| -20°C | Up to 3 years | [7] |

| 0-8°C | Short-term | [4] |

Storage of Reconstituted Solution (in DMSO):

| Storage Temperature | Duration | Reference(s) |

| -80°C | Up to 6 months | [1][7] |

| -20°C | Up to 1 month | [1][7] |

Important Considerations:

-

Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is critical to preserving its activity.[7]

-

Protect from Moisture: The compound is sensitive to moisture, which can lead to hydrolysis and inactivation. Ensure vials are tightly sealed.

-

Working Solutions: It is recommended that working solutions for in vivo or in vitro experiments be prepared fresh from the stock solution on the day of use.

Mechanism of Action and Experimental Use

This compound is an irreversible inhibitor of caspase-1. The chloromethylketone (CMK) group forms a covalent bond with the active site of the enzyme, leading to its inactivation. This inhibition prevents the cleavage of pro-IL-1β and pro-IL-18 into their active forms, thereby blocking downstream inflammatory signaling.

Caption: Figure 2. Inhibition of Caspase-1 by this compound.

Example Experimental Protocol: Inhibition of Caspase-1 in Cell Culture

This protocol provides a general guideline for using this compound to inhibit caspase-1 activity in a cell culture model.

Materials:

-

Cells of interest (e.g., macrophages, neuroblastoma cells)

-

Cell culture medium and supplements

-

This compound stock solution (10 mM in DMSO)

-

Inducing agent (e.g., LPS, ATP)

-

Assay kit for IL-1β detection (e.g., ELISA)

Protocol:

-

Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with the desired concentration of this compound (typically in the micromolar range) for 1-2 hours. A vehicle control (DMSO) should be run in parallel.

-

Induction: Add the inducing agent to stimulate caspase-1 activity.

-

Incubation: Incubate the cells for the appropriate time period for the induction to occur.

-

Sample Collection: Collect the cell culture supernatant for the analysis of secreted IL-1β.

-

Analysis: Quantify the amount of IL-1β in the supernatant using an appropriate assay, such as ELISA. A significant reduction in IL-1β levels in the this compound-treated samples compared to the vehicle control indicates successful inhibition of caspase-1.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.

-

Handle in a well-ventilated area.

-

Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols for Boc-Asp(OBzl)-CMK in Pyroptosis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Asp(OBzl)-CMK is a cell-permeable, irreversible broad-spectrum caspase inhibitor. Its primary target is Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), a critical mediator of inflammatory signaling pathways.[1][2] By inhibiting Caspase-1, this compound can effectively block the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and prevent the induction of pyroptosis, a lytic and inflammatory form of programmed cell death.[1] These application notes provide a comprehensive overview of the use of this compound as a tool to study and inhibit pyroptosis, including its mechanism of action, potential toxicities, and detailed experimental protocols.

Mechanism of Action

Pyroptosis is a host defense mechanism against intracellular pathogens and is characterized by cell swelling, lysis, and the release of inflammatory cellular contents. The canonical pathway of pyroptosis is initiated by the assembly of an inflammasome complex in response to pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). This leads to the activation of Caspase-1. Activated Caspase-1 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent cell lysis. Simultaneously, Caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. This compound, as a Caspase-1 inhibitor, directly interferes with this cascade, preventing GSDMD cleavage and cytokine processing, thereby inhibiting pyroptosis.[1]

Data Presentation